molecular formula C11H12O4 B3051684 4-(Acetyloxy)benzeneacetic acid methyl ester CAS No. 35400-15-8

4-(Acetyloxy)benzeneacetic acid methyl ester

Cat. No. B3051684
Key on ui cas rn: 35400-15-8
M. Wt: 208.21 g/mol
InChI Key: JKHDKNXAZVHOHC-UHFFFAOYSA-N
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Patent
US05304563

Procedure details

10 g (0.06 mol) of methyl 4-hydroxyphenylacetate are treated with 18.36 g (0.18 mol) of acetic anhydride (17 ml) and 1 ml of pyridine and the mixture is heated to boiling for 2 hours. The solvents are largely evaporated in vacuo, the residue is taken up in water and the solution is extracted with ethyl acetate. After drying using sodium sulphate, the solvent is distilled off in vacuo and a pale yellow, thin oil is obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([O:11][CH3:12])=[O:10])=[CH:4][CH:3]=1.[C:13](OC(=O)C)(=[O:15])[CH3:14]>N1C=CC=CC=1>[C:13]([O:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:9]([O:11][CH3:12])=[O:10])=[CH:6][CH:7]=1)(=[O:15])[CH3:14]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC1=CC=C(C=C1)CC(=O)OC
Name
Quantity
17 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
1 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
CUSTOM
Type
CUSTOM
Details
The solvents are largely evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
the solution is extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
After drying
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off in vacuo
CUSTOM
Type
CUSTOM
Details
a pale yellow, thin oil is obtained

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)(=O)OC1=CC=C(C=C1)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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